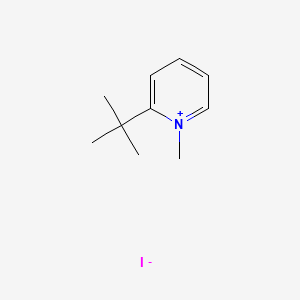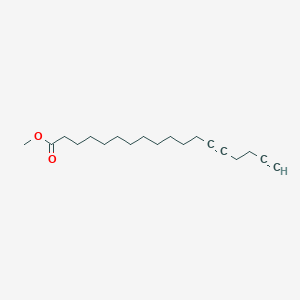
2-Phenoxyethyl 3-methyl-2-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyethyl 3-methyl-2-oxobutanoate is an organic compound with the molecular formula C13H16O4 It is a derivative of 3-methyl-2-oxobutanoic acid and is characterized by the presence of a phenoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxyethyl 3-methyl-2-oxobutanoate typically involves the esterification of 3-methyl-2-oxobutanoic acid with 2-phenoxyethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:
3-methyl-2-oxobutanoic acid+2-phenoxyethanolacid catalyst2-Phenoxyethyl 3-methyl-2-oxobutanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenoxyethyl 3-methyl-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenoxyethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3-methyl-2-oxobutanoic acid derivatives.
Reduction: 2-Phenoxyethyl 3-methyl-2-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyethyl 3-methyl-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Phenoxyethyl 3-methyl-2-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release 3-methyl-2-oxobutanoic acid, which can then participate in various biochemical pathways. The phenoxyethyl group may also interact with hydrophobic pockets in proteins, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-methyl-2-oxobutanoate: Similar structure but with an ethyl group instead of a phenoxyethyl group.
Methyl 3-methyl-2-oxobutanoate: Contains a methyl group in place of the phenoxyethyl group.
3-methyl-2-oxobutanoic acid: The parent acid without the ester group.
Uniqueness
2-Phenoxyethyl 3-methyl-2-oxobutanoate is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s solubility in organic solvents and may influence its reactivity and interactions with biological molecules.
Eigenschaften
CAS-Nummer |
60359-44-6 |
|---|---|
Molekularformel |
C13H16O4 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
2-phenoxyethyl 3-methyl-2-oxobutanoate |
InChI |
InChI=1S/C13H16O4/c1-10(2)12(14)13(15)17-9-8-16-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
BWZYKJTXXBCQDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C(=O)OCCOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)
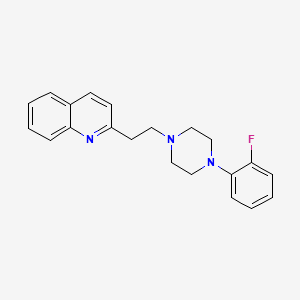
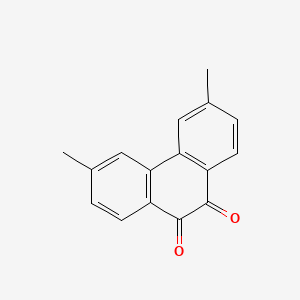

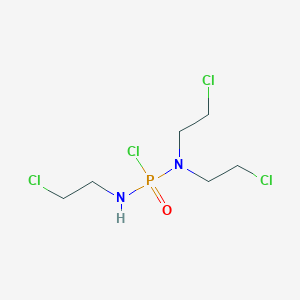
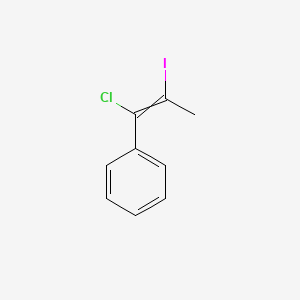

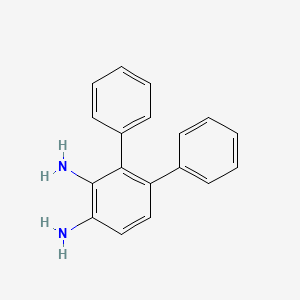

![2-[4-(Benzyloxy)-3-methoxyphenyl]-1H-indole](/img/structure/B14604642.png)
